1-(2-Isocyanatoethyl)-4-(trifluoromethoxy)benzene
Overview
Description
Isocyanates, such as the one in your compound, are a type of reactive organic chemical that contain an isocyanate group (-NCO). They are widely used in the manufacture of flexible and rigid foams, fibers, coatings such as paints and varnishes, and elastomers, and are increasingly used in the automobile industry .
Molecular Structure Analysis
The molecular structure of isocyanates consists of a nitrogen atom bonded to a carbon atom, which is double-bonded to an oxygen atom (-N=C=O). This functional group is planar and participates in resonance, which makes it a very reactive species .Chemical Reactions Analysis
Isocyanates are highly reactive and can undergo a variety of chemical reactions. They can react with compounds containing alcohol (hydroxyl) groups to form urethanes, or with amines to form ureas .Physical and Chemical Properties Analysis
Isocyanates are typically colorless, although they can appear yellowish. They have a strong and pungent odor. Most isocyanates are solids at room temperature but can also be liquids or gases. They are generally soluble in organic solvents but are poorly soluble in water .Scientific Research Applications
Aryne Route to Naphthalenes
The use of trifluoromethoxy-substituted benzenes, closely related to 1-(2-Isocyanatoethyl)-4-(trifluoromethoxy)benzene, has been explored for generating naphthalenes. Schlosser and Castagnetti (2001) demonstrated that upon treatment with lithium diisopropylamide (LDA), these compounds can undergo a series of transformations leading to naphthalenes, which have potential applications in organic synthesis and material science (Schlosser & Castagnetti, 2001).
Optimization of Isocyanate Synthesis
The synthesis of isocyanates, such as 1,3-Bis(isocyanatomethyl)benzene, which shares a structural resemblance with this compound, has been optimized for better performance and environmental safety. Jianxun et al. (2018) focused on developing a non-phosgene green synthesis process, highlighting the importance of sustainable practices in chemical manufacturing (Jianxun et al., 2018).
Versatile Intermediates for Organofluorine Compounds
Research by Castagnetti and Schlosser (2001) indicates the potential of trifluoromethoxy-substituted phenyllithiums, closely related to the chemical , as intermediates in the synthesis of various organofluorine compounds. This highlights their role in the development of fluorine-containing pharmaceuticals and agrochemicals (Castagnetti & Schlosser, 2001).
Trifluoromethoxylation in Organic Synthesis
Duran-Camacho et al. (2021) demonstrated the application of pyridinium trifluoromethoxide salt, derived from a reaction involving a trifluoromethoxy-substituted benzene, in nucleophilic trifluoromethoxylation. This process is significant in the synthesis of trifluoromethyl ethers, which are valuable in medicinal chemistry (Duran-Camacho et al., 2021).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-(2-isocyanatoethyl)-4-(trifluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO2/c11-10(12,13)16-9-3-1-8(2-4-9)5-6-14-7-15/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUFZPBBBYFOWJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN=C=O)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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